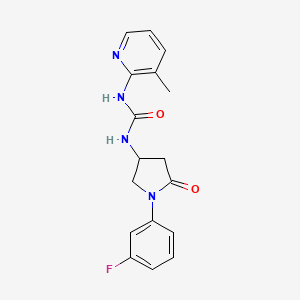

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea

説明

特性

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-11-4-3-7-19-16(11)21-17(24)20-13-9-15(23)22(10-13)14-6-2-5-12(18)8-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGFGHZRZAWMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the methylpyridinyl moiety. Common reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

化学反応の分析

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

科学的研究の応用

Cancer Treatment

Recent studies have indicated that compounds similar to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea exhibit promising activity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation. For instance, urea derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. The pyrrolidine moiety may interact with neurotransmitter receptors, offering pathways for developing treatments for conditions such as depression and anxiety. Research has shown that similar compounds can modulate neurotransmitter systems, providing a rationale for further investigations into their neuropharmacological properties .

Inflammatory Diseases

Compounds with urea linkages have been explored for their anti-inflammatory properties. They may serve as inhibitors of cytokine production, which is beneficial in managing chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The ability to modulate immune responses makes these compounds valuable in developing new anti-inflammatory therapies .

Case Study 1: IDO1 Inhibition

A study focused on the design and synthesis of phenyl urea derivatives demonstrated that modifications to the urea structure significantly enhanced IDO1 inhibitory activity. The results indicated that para-substituted phenyl urea derivatives exhibited potent inhibition compared to unsubstituted analogs, highlighting the importance of structural optimization in drug design .

| Compound | IDO1 Inhibition IC50 (µM) |

|---|---|

| Unsubstituted Urea | >100 |

| Para-substituted Urea | 5.475 |

Case Study 2: Neuropharmacological Effects

In a pharmacological evaluation, a series of pyrrolidine-containing compounds were tested for their effects on serotonin receptors. Results showed significant modulation of receptor activity, suggesting potential use in treating mood disorders. Further studies are required to elucidate the exact mechanisms involved .

作用機序

The mechanism of action for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives from the literature, focusing on substituents, synthetic yields, molecular weights, and biological activities.

Key Observations:

Substituent Diversity: The target compound replaces the thiazole or methoxy-phenyl groups seen in analogs (8a, 8b, 1) with a pyrrolidinone ring. This modification may enhance conformational rigidity or solubility .

Synthetic Yields: Yields for thiazole-containing analogs (8a–c) range from 50–58%, suggesting moderate synthetic efficiency.

Molecular Weight :

- The target compound’s calculated molecular weight (~345.3 g/mol) is lower than thiazole derivatives (362–412 g/mol) and closer to drug-like properties per Lipinski’s rules .

Biological Activity: Analogs like compound 1 (Fig. The target’s pyrrolidinone and pyridine groups may confer unique kinase or receptor interactions, though experimental validation is needed.

生物活性

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound notable for its potential pharmacological applications. This compound's unique structure, featuring a fluorophenyl group and a pyrrolidinone derivative, positions it as a candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 321.37 g/mol. The presence of the fluorine atom in the phenyl ring may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O |

| Molecular Weight | 321.37 g/mol |

| Boiling Point | Predicted 568.3 °C |

| pKa | 12.74 (predicted) |

| Density | 1.42 g/cm³ (predicted) |

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

1. Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in disease processes. The fluorophenyl group may enhance binding affinity to target proteins, potentially leading to therapeutic effects against conditions like inflammation and cancer.

2. Receptor Modulation

The compound may interact with various G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. These interactions could result in modulation of physiological responses, such as pain perception and inflammatory processes .

3. Anti-inflammatory Properties

Given the structural similarities to known anti-inflammatory agents, this compound may exhibit similar effects by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). Such activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea:

- Study on Inflammatory Response : A study examining compounds with similar structural motifs found that they significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways . This suggests that our compound may also possess similar anti-inflammatory properties.

- Cancer Cell Line Studies : In vitro studies on related urea derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential anticancer activity . Further exploration is needed to determine if this compound exhibits similar effects.

The proposed mechanism involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. The fluorophenyl group enhances lipophilicity and may facilitate membrane penetration, allowing for effective interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。